1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
Description
1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a urea derivative characterized by a benzyl group at the N1 position and a branched 2-methyl-2-(thiophen-3-yl)propyl chain at the N3 position. Its molecular formula is C₁₅H₂₂N₂OS, with a molecular weight of 278.42 g/mol.
Properties
IUPAC Name |
1-benzyl-3-(2-methyl-2-thiophen-3-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,14-8-9-20-11-14)12-18-15(19)17-10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOOQMNEGJJLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=CC=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can be achieved through several synthetic routes. One common method involves the condensation reaction of benzyl isocyanate with 2-methyl-2-(thiophen-3-yl)propylamine under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
Substituent Variations and Molecular Features
The following table compares key structural attributes of the target compound with related urea derivatives from the literature:
Key Observations:
- Thiophene Position : The target compound’s thiophen-3-yl group differs from analogs with thiophen-2-yl substituents (e.g., ). This positional isomerism affects electronic distribution and steric interactions.
- Branched vs.
- Thiourea vs. Urea : Thiourea analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, but reduced metabolic stability compared to urea derivatives.
Physicochemical and Crystallographic Properties
- Crystal Packing : The target compound’s branched alkyl chain may disrupt close packing, reducing melting points compared to planar analogs like 1-benzoyl-3,3-bis(2-methylphenyl)urea .
- Hydrogen Bonding : Urea derivatives (N–H···O) typically form stronger intermolecular bonds than thioureas (N–H···S), as seen in ’s triclinic crystal structure with N–H···S interactions .
- Solubility: The thiophen-3-yl group enhances lipophilicity, likely reducing aqueous solubility compared to polar derivatives like those with tetrahydrobenzo[b]thiophene-cyano groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
